molecular formula C12H6Br2O B3054742 1,3-Dibromodibenzo[b,d]furan CAS No. 617707-24-1

1,3-Dibromodibenzo[b,d]furan

Cat. No.: B3054742
CAS No.: 617707-24-1
M. Wt: 325.98 g/mol
InChI Key: HUMKRBJGRUACAP-UHFFFAOYSA-N
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Description

1,3-Dibromodibenzo[b,d]furan is a brominated derivative of dibenzofuran, an aromatic heterocyclic organic compound Dibenzofuran itself consists of two benzene rings fused to a central furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dibromodibenzo[b,d]furan can be synthesized through the bromination of dibenzofuran. A common method involves the reaction of dibenzofuran with bromine in the presence of a solvent such as dichloromethane. The reaction is typically carried out at room temperature, and the product is isolated through filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale bromination reactions similar to those used in laboratory synthesis. The process may be optimized for higher yields and purity, and the product is typically purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

1,3-Dibromodibenzo[b,d]furan undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3-Dibromodibenzo[b,d]furan has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Dibromodibenzo[b,d]furan is primarily related to its ability to undergo substitution reactions. The bromine atoms in the compound are reactive and can be replaced by various nucleophiles, leading to the formation of new compounds with different properties. This reactivity makes it a valuable intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dibromodibenzo[b,d]furan is unique due to the specific positioning of the bromine atoms, which influences its reactivity and the types of reactions it can undergo. This positional isomerism allows for the selective synthesis of various substituted derivatives, making it a versatile compound in organic chemistry .

Properties

IUPAC Name

1,3-dibromodibenzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Br2O/c13-7-5-9(14)12-8-3-1-2-4-10(8)15-11(12)6-7/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUMKRBJGRUACAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Br2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60335643
Record name 1,3-dibromo-dibenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60335643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

617707-24-1
Record name 1,3-dibromo-dibenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60335643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of t-butylnitrite (0.89 ml, 7.2 mmol) dissolved in 10 ml of DMF at 50° C. was added dropwise a solution of 2-amino-1,3-dibromodibenzofuran 17 (1.0 g, 2.9 mmol) in 10 ml of DMF with nitrogen evolution. After stirring at 50° C. for 1 hour the reaction was diluted into ether and washed successively with H2O and saturated NaCl. Drying over MgSO4 and evaporation gave 1.1 g of a red solid which was purified by flash chromatography through 100 g of silica gel (20% methylene chloride: hexane) yielding 650 mg (68%) of the title compound as a pale orange solid.
Quantity
0.89 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

To a solution of t-butylnitride (0.89 ml, 7.2 mmol) dissolved in 10 ml of DMF at 50° C. was added dropwise a solution of 2-amino-1,3-dibromodibenzofuran 17 (1.0 g, 2.9 mmol) in 10 ml of DMF with nitrogen evolution. After stirring at 50° C. for 1 hour the reaction was diluted into ether and washed successively with H2O and saturated NaCl. Drying over MgSO4 and evaporation gave 1.1 g of a red solid which was purified by flash chromatography through 100 g of silica gel (20% methylene chloride:hexane) yielding 650 mg (68%) of the title compound as a pale orange solid.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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